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Compound of Interest

Compound Name: 2-Chloro-5-methoxyphenol

Cat. No.: B096188 Get Quote

In the landscape of modern drug discovery and organic synthesis, the utility of a chemical

intermediate is defined by its structural functionality and predictable reactivity. 2-Chloro-5-
methoxyphenol (CAS No. 18113-04-7), a halogenated anisole derivative, represents a

cornerstone building block for constructing more complex molecular architectures. Its strategic

placement of a hydroxyl, a chloro, and a methoxy group on the aromatic ring provides a rich

platform for regioselective modifications, making it a valuable precursor in the synthesis of

various active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the core physicochemical properties of 2-
Chloro-5-methoxyphenol. Moving beyond a simple recitation of data, we will delve into the

scientific underpinnings of these properties, discuss the causality behind experimental choices

for their determination, and present standardized protocols to ensure data integrity and

reproducibility. This document is intended for researchers, medicinal chemists, and process

development scientists who require a comprehensive and practical understanding of this

versatile compound.

Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific

investigation.

IUPAC Name: 2-chloro-5-methoxyphenol

Synonyms: 6-Chloro-3-methoxyphenol, Phenol, 2-chloro-5-methoxy-[1]
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CAS Number: 18113-04-7[1]

Molecular Formula: C₇H₇ClO₂[1]

Molecular Weight: 158.58 g/mol [1]

The molecular structure features a benzene ring substituted with three key functional groups.

The hydroxyl (-OH) group imparts phenolic acidity, the methoxy (-OCH₃) group acts as an

electron-donating group via resonance, and the chloro (-Cl) group serves as an electron-

withdrawing group via induction. The interplay of these groups dictates the molecule's

reactivity, polarity, and overall physicochemical profile.

Core Physicochemical Properties: A Quantitative
Summary
For ease of reference and comparison, the key physicochemical data for 2-Chloro-5-
methoxyphenol are summarized below. It is crucial to recognize that experimental values,

particularly for properties like boiling point, can exhibit slight variations based on the purity of

the sample and the specific methodology employed.

Property Value Source(s)

Physical State Yellow Liquid [2][3]

Boiling Point 120-127 °C @ 17 Torr125 °C [1][3][4]

Density ~1.28 g/cm³ (Predicted) [1][2]

Flash Point 101.4 - 110 °C [1][5]

Refractive Index ~1.554 [2]

Water Solubility
Data not available; expected to

be low.

pKa (Acidity)
Data not available; estimated

to be ~8.5-9.5.

LogP (Octanol/Water) 2.05 (XLogP3) [1]
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In-Depth Analysis and Experimental Rationale
As application scientists, we must not only know the what but also the why. This section

explores the significance of these properties and the logic behind selecting methods for their

characterization.

Acidity and pKa: The Influence of Electronic Effects
The acidity of the phenolic proton is one of the most important parameters influencing the

reactivity and physiological behavior of 2-Chloro-5-methoxyphenol. While an experimental

pKa value is not readily available in the literature, we can formulate a robust estimate based on

the electronic contributions of its substituents.

Causality: The stability of the corresponding phenoxide conjugate base determines the acidity

of a phenol.

Electron-Withdrawing Groups (EWGs), like the chloro group, stabilize the negative charge on

the phenoxide ion through the inductive effect (-I), thereby increasing acidity (lowering the

pKa).

Electron-Donating Groups (EDGs), like the methoxy group, can destabilize the phenoxide

ion. While the oxygen in the methoxy group is inductively withdrawing, its primary influence

is a strong electron-donating resonance effect (+M), which pushes electron density into the

ring and destabilizes the conjugate base, decreasing acidity (raising the pKa).

For 2-Chloro-5-methoxyphenol, the chloro group is ortho to the hydroxyl group, exerting a

strong, distance-dependent inductive pull. The methoxy group is meta to the hydroxyl, meaning

its resonance effect does not directly delocalize onto the phenolic oxygen. Therefore, its

primary influence from the meta position is weakly inductive and withdrawing.

By comparing with known values, we can triangulate an estimate:

Phenol: pKa ≈ 9.98

2-Chlorophenol: pKa ≈ 8.56 (strong -I effect)[6]

2-Methoxyphenol: pKa ≈ 9.98 (inductive withdrawal is canceled by resonance donation)[6]
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3-Methoxyphenol: pKa ≈ 9.65 (only the weaker -I effect operates)

Given that 2-Chloro-5-methoxyphenol has a strong -I chloro group at the ortho position and a

meta-methoxy group that also contributes a weak -I effect, its pKa is expected to be lower than

that of phenol and likely falls in the 8.5 to 9.5 range. This increased acidity is a critical factor for

reaction planning, salt formation strategies in drug development, and predicting its behavior in

physiological environments.

Solubility Profile: Polarity and Solvent Selection
Solubility is a critical determinant of a compound's utility, impacting everything from reaction

kinetics to bioavailability. The molecule possesses both polar (hydroxyl) and non-polar

(aromatic ring, chloro group) features, suggesting moderate solubility in a range of solvents.

Expert Insight:

Water Solubility: Expected to be low. While the hydroxyl group can participate in hydrogen

bonding, the overall hydrophobic character of the chlorinated aromatic ring limits aqueous

solubility. The standard method for definitive measurement is the OECD Guideline 105,

which uses either the flask method or column elution method to determine the saturation

mass concentration in water.[7][8]

Organic Solvents: It is expected to be readily soluble in polar organic solvents like ethanol,

methanol, and acetone, where hydrogen bonding and dipole-dipole interactions can occur. It

should also be soluble in less polar solvents like dichloromethane and ethyl acetate. This

broad solubility makes it versatile for use in various reaction and purification systems.

Spectroscopic Profile: Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While publicly

available spectra for this specific compound are scarce, we can predict the key features based

on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methoxy protons, and the hydroxyl proton.
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Aromatic Region (approx. 6.5-7.5 ppm): Three protons on the aromatic ring will appear,

likely as doublets or doublets of doublets, with coupling constants characteristic of their

ortho, meta, and para relationships.

Methoxy Signal (approx. 3.8 ppm): A sharp singlet integrating to three protons is a

characteristic signature of the -OCH₃ group.[9]

Hydroxyl Signal (variable, approx. 5-6 ppm): A broad singlet corresponding to the phenolic

-OH proton. Its chemical shift can vary with concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals.

Aromatic Carbons (approx. 110-160 ppm): Six signals corresponding to the benzene ring

carbons. The carbons directly attached to oxygen (C-OH and C-OCH₃) will be the most

downfield, followed by the carbon attached to chlorine.

Methoxy Carbon (approx. 55-60 ppm): A signal for the methyl carbon of the methoxy

group.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.

O-H Stretch (approx. 3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the

phenolic hydroxyl group.

C-H Stretches (approx. 3000-3100 cm⁻¹ for aromatic, 2850-3000 cm⁻¹ for methyl): Signals

corresponding to the C-H bonds.

C=C Aromatic Stretch (approx. 1450-1600 cm⁻¹): A series of sharp peaks indicating the

aromatic ring.

C-O Stretch (approx. 1200-1300 cm⁻¹ for aryl ether, 1000-1100 cm⁻¹ for phenol): Strong

absorptions confirming the ether and phenol moieties.

C-Cl Stretch (approx. 700-800 cm⁻¹): A signal in the fingerprint region indicating the carbon-

chlorine bond.
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Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed

at m/z 158.58. The fragmentation pattern is critical for structural confirmation.

Molecular Ion Peak ([M]⁺): A prominent peak at m/z ≈ 158, with an M+2 isotope peak at m/z

≈ 160 of roughly one-third the intensity, which is characteristic of a monochlorinated

compound.

Key Fragments: Common fragmentation pathways for such molecules include:

Loss of a methyl group (-CH₃): [M-15]⁺ leading to a peak at m/z ≈ 143.

Loss of a carbonyl group (-CO): A common fragmentation for phenols, leading to a peak at

m/z ≈ 130.

Loss of HCl: [M-36]⁺ leading to a peak at m/z ≈ 122.

Standardized Methodologies: Ensuring Data
Integrity
Trustworthy data is built on standardized, validated protocols. The Organisation for Economic

Co-operation and Development (OECD) provides internationally accepted guidelines for testing

chemical properties. Adherence to these methods ensures that data is reliable and comparable

across different laboratories.

Workflow for Determining Key Physicochemical
Properties
The logical flow for characterizing a novel compound like 2-Chloro-5-methoxyphenol follows

a structured path, starting with identity confirmation and moving through key physical and

chemical tests.
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Caption: Logical workflow for physicochemical characterization.

Protocol: Water Solubility Determination (OECD 105)
This protocol outlines the flask method, suitable for substances with solubility > 10⁻² g/L.[8]

Principle: A supersaturated solution of the substance in water is created and allowed to

equilibrate. After equilibration, the concentration of the substance in the aqueous phase is

measured to determine the saturation solubility.

Step-by-Step Methodology:
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Preparation: Add an excess amount of 2-Chloro-5-methoxyphenol to a known volume of

deionized water in a stoppered flask. The excess is critical to ensure saturation is achieved.

Equilibration: Agitate the flask at a controlled temperature (e.g., 20 °C) for a sufficient period.

A preliminary test is often run to determine the time required to reach equilibrium (typically

24-48 hours).

Phase Separation: After equilibration, cease agitation and allow the mixture to settle. The

separation of the aqueous phase from the excess undissolved substance is critical. This is

typically achieved by centrifugation at a controlled temperature.

Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.

Analysis: Determine the concentration of 2-Chloro-5-methoxyphenol in the aliquot using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

Replicates: The experiment must be performed in at least triplicate to ensure the precision of

the result.

1. Add Excess Solute
to Water

2. Agitate at
Constant Temp

3. Equilibrate
(e.g., 24h)

4. Centrifuge to
Separate Phases

5. Sample Aqueous
Supernatant

6. Analyze Concentration
(e.g., HPLC)

Click to download full resolution via product page

Caption: Workflow for OECD 105 Water Solubility (Flask Method).

Protocol: pKa Determination (OECD 112)
This protocol describes the titration method for determining the acid dissociation constant.[10]

Principle: The pKa is the pH at which 50% of the substance is in its ionized form. A solution of

the substance is titrated with a standard base, and the pH is monitored throughout the titration.

Step-by-Step Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b096188?utm_src=pdf-body
https://www.benchchem.com/product/b096188?utm_src=pdf-body
https://www.benchchem.com/product/b096188?utm_src=pdf-body-img
https://www.oecd.org/en/publications/test-no-112-dissociation-constants-in-water_9789264069725-en.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a solution of 2-Chloro-5-methoxyphenol of known

concentration in a suitable solvent (e.g., water or a water/methanol mixture if solubility is

low).

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter to

monitor the pH.

Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise

increments using a burette.

Data Collection: Record the pH of the solution after each addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the

pH at the half-equivalence point (i.e., when half of the acid has been neutralized).

Alternatively, derivative plots can be used to accurately determine the equivalence point.
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Caption: Workflow for OECD 112 pKa Determination (Titration Method).

Safety and Handling
From a practical standpoint, safe handling is paramount. 2-Chloro-5-methoxyphenol is
classified as a hazardous substance.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318

(Causes serious eye damage), H335 (May cause respiratory irritation).[1]
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Precautions for Safe Handling: Use only in a well-ventilated area, such as a chemical fume

hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[1]

Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-

ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]

Conclusion
2-Chloro-5-methoxyphenol is a chemical intermediate of significant value, characterized by a

distinct set of physicochemical properties governed by the interplay of its hydroxyl, chloro, and

methoxy functional groups. A thorough understanding of its acidity, solubility, thermal

characteristics, and spectroscopic profile is essential for its effective and safe utilization in

research and development. By grounding our analysis in both theoretical principles and

standardized experimental methodologies like the OECD guidelines, we can ensure the

generation of high-quality, reliable data, thereby accelerating the journey from laboratory

synthesis to innovative new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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